molecular formula C62H73N11O13 B2901048 Pasireotide (L-aspartate salt) CAS No. 396091-77-3

Pasireotide (L-aspartate salt)

Cat. No.: B2901048
CAS No.: 396091-77-3
M. Wt: 1180.33
InChI Key: XOMKXFJQWURETI-XZRPHVMWSA-N
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Description

SOM230 L-aspartate, also known as Pasireotide L-aspartate, is a synthetic cyclohexapeptide somatostatin analogue. It is designed to mimic the natural hormone somatostatin, which regulates the endocrine system and inhibits the release of several secondary hormones. SOM230 L-aspartate has a high binding affinity for somatostatin receptor subtypes sst1, sst2, sst3, and sst5, making it a potent inhibitor of growth hormone, insulin-like growth factor-I, and adrenocorticotropic hormone secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SOM230 L-aspartate involves the incorporation of structural elements of somatostatin into a stable cyclohexapeptide template. This process includes the use of modified unnatural amino acids to enhance the stability and binding affinity of the compound. The synthetic route typically involves solid-phase peptide synthesis, followed by cyclization and purification steps .

Industrial Production Methods

Industrial production of SOM230 L-aspartate follows a similar synthetic route but on a larger scale. The process involves automated peptide synthesizers for the solid-phase synthesis, large-scale cyclization reactors, and high-performance liquid chromatography for purification. The final product is then formulated into a long-acting release form for clinical use .

Chemical Reactions Analysis

Types of Reactions

SOM230 L-aspartate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol under controlled conditions.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of SOM230 L-aspartate, as well as substituted derivatives with modified side chains .

Scientific Research Applications

SOM230 L-aspartate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its role in regulating hormone secretion and its effects on various biological pathways.

    Medicine: Used in the treatment of conditions such as acromegaly, Cushing’s disease, and neuroendocrine tumors due to its potent inhibitory effects on hormone secretion.

    Industry: Employed in the development of long-acting release formulations for therapeutic peptides .

Mechanism of Action

SOM230 L-aspartate exerts its effects by binding to somatostatin receptor subtypes sst1, sst2, sst3, and sst5. This binding inhibits the release of growth hormone, insulin-like growth factor-I, and adrenocorticotropic hormone. The compound also induces apoptosis and inhibits angiogenesis, contributing to its antitumor activity. The molecular targets include the somatostatin receptors, and the pathways involved are related to hormone secretion and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SOM230 L-aspartate is unique due to its high binding affinity for multiple somatostatin receptor subtypes, particularly sst1 and sst5. This broad receptor binding profile enhances its therapeutic potential and makes it more effective in inhibiting hormone secretion compared to other somatostatin analogues .

Properties

IUPAC Name

(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H66N10O9.C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2-/m10/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMKXFJQWURETI-XZRPHVMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H73N11O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1180.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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